2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of isothiazolones. This compound is characterized by its unique structure, which includes a benzisothiazolone core with a dioxido group and a methoxyphenyl-propanamide side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide typically involves multiple steps. One common method starts with the preparation of the benzisothiazolone core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the dioxido group is usually performed via oxidation reactions using reagents such as hydrogen peroxide or peracids. The final step involves the coupling of the methoxyphenyl-propanamide side chain through amide bond formation, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxido group or reduce other functional groups within the molecule.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce derivatives with fewer oxygen atoms.
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The dioxido group and the benzisothiazolone core are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate: Shares the benzisothiazolone core but lacks the methoxyphenyl-propanamide side chain.
2-benzylidene-3-oxobutanamide: Contains a similar core structure but differs in the side chains and functional groups.
Uniqueness
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide is unique due to its specific combination of functional groups and structural features. The presence of the dioxido group and the methoxyphenyl-propanamide side chain distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-11(16(20)18-12-6-5-7-13(10-12)24-2)19-17(21)14-8-3-4-9-15(14)25(19,22)23/h3-11H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLZWBYUAOSCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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